Cas no 767-87-3 (1-ethynyl-2,3-dimethylbenzene)

1-ethynyl-2,3-dimethylbenzene structure
1-ethynyl-2,3-dimethylbenzene structure
Product Name:1-ethynyl-2,3-dimethylbenzene
CAS No:767-87-3
MF:C10H10
MW:130.186402797699
CID:853260
PubChem ID:22603764
Update Time:2025-07-23

1-ethynyl-2,3-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-ETHYNYL-2,3-DIMETHYL-BENZENE
    • 2,3-DI METHYL PHENYL ACETYLENE
    • 2,3-Dimethyl-phenylacetylen
    • AB1007928
    • AC1Q2N9T
    • AG-H-06659
    • CTK5E3434
    • KB-152713
    • 1-ethynyl-2,3-dimethylbenzene
    • 2,3-Dimethylphenylacetylene
    • MFCD08703478
    • A19153
    • 767-87-3
    • DTXSID00626825
    • ethynylxylene
    • EN300-1231821
    • AKOS010651500
    • NFMXTOPFQVKEMY-UHFFFAOYSA-N
    • MDL: MFCD08703478
    • Inchi: 1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3
    • InChI Key: NFMXTOPFQVKEMY-UHFFFAOYSA-N
    • SMILES: C1(C)C(C#C)=CC=CC=1C

Computed Properties

  • Exact Mass: 130.0783
  • Monoisotopic Mass: 130.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 0.932
  • Boiling Point: 206.255°C at 760 mmHg
  • Flash Point: 66.764°C
  • Refractive Index: 1.529
  • PSA: 0

1-ethynyl-2,3-dimethylbenzene Pricemore >>

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Additional information on 1-ethynyl-2,3-dimethylbenzene

Recent Advances in the Application of 1-Ethynyl-2,3-dimethylbenzene (CAS: 767-87-3) in Chemical Biology and Pharmaceutical Research

The compound 1-ethynyl-2,3-dimethylbenzene (CAS: 767-87-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, highlighting its role in medicinal chemistry, biological activity, and synthetic methodologies.

Recent studies have demonstrated that 1-ethynyl-2,3-dimethylbenzene serves as a versatile building block in the synthesis of complex organic molecules. Its ethynyl group allows for efficient participation in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are widely employed in bioconjugation and drug design. Researchers have utilized this compound to develop novel drug candidates with enhanced pharmacokinetic properties and target specificity.

In the context of biological activity, 1-ethynyl-2,3-dimethylbenzene has shown promising results as a precursor for the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry reported its incorporation into a series of kinase inhibitors, demonstrating improved selectivity for cancer-related targets. The dimethyl substitution pattern on the benzene ring was found to significantly influence the compound's binding affinity and metabolic stability.

From a synthetic chemistry perspective, advances in catalytic systems have enabled more efficient transformations of 1-ethynyl-2,3-dimethylbenzene. Palladium-catalyzed cross-coupling reactions have been particularly successful, allowing for the construction of diverse molecular architectures. Recent work has also explored its use in photoredox catalysis, expanding the range of possible synthetic applications.

The pharmaceutical industry has shown growing interest in 1-ethynyl-2,3-dimethylbenzene as a scaffold for drug development. Several patent applications filed in 2023-2024 describe its use in the synthesis of potential therapeutics for neurological disorders and inflammatory conditions. The compound's balance of lipophilicity and molecular rigidity makes it particularly suitable for central nervous system-targeted drugs.

Looking forward, researchers anticipate that 1-ethynyl-2,3-dimethylbenzene will play an increasingly important role in fragment-based drug discovery and chemical biology probes. Its small size and functional group compatibility make it ideal for constructing focused libraries for high-throughput screening. Ongoing studies are investigating its potential in targeted protein degradation strategies and as a component of PROTAC molecules.

In conclusion, 1-ethynyl-2,3-dimethylbenzene (CAS: 767-87-3) represents a valuable chemical tool with diverse applications in pharmaceutical research. Its recent utilization in cutting-edge therapeutic approaches underscores the importance of continued investigation into its properties and potential. Future research directions may include exploration of its metabolites, detailed pharmacokinetic profiling, and expansion of its use in bioconjugation technologies.

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